1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride
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Overview
Description
1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
Preparation Methods
The synthesis of 1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride typically involves the reaction of piperidine with a suitable phenyl-substituted hexanol derivative. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(N-Piperidyl)-3-phenyl-3-hexanol hydrochloride can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-obesity effects.
Matrine: A piperidine alkaloid with antiviral and anticancer activities. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperidine derivatives.
Properties
CAS No. |
63039-98-5 |
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Molecular Formula |
C17H28ClNO |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
3-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-2-11-17(19,16-9-5-3-6-10-16)12-15-18-13-7-4-8-14-18;/h3,5-6,9-10,19H,2,4,7-8,11-15H2,1H3;1H |
InChI Key |
AVJILKGHJSFFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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